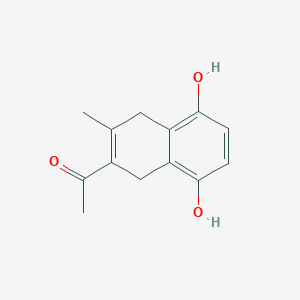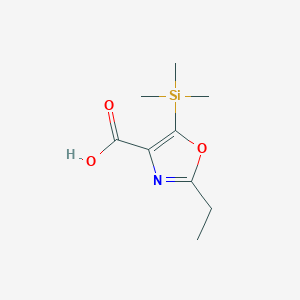
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine is a chemical compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, and may require the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine oxides .
Scientific Research Applications
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridazine: A precursor in the synthesis of 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine.
5-(Cyclopropylmethoxy)pyridazine: A related compound with similar structural features but lacking the chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1346698-15-4 |
|---|---|
Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,4-dichloro-5-(cyclopropylmethoxy)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-6(3-11-12-8(7)10)13-4-5-1-2-5/h3,5H,1-2,4H2 |
InChI Key |
PSYASQNZZIZRFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)











![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)

